5-(4-Formylphenyl)-3-pyridinecarboxamide

Medicinal Chemistry Organic Synthesis Process Chemistry

5-(4-Formylphenyl)-3-pyridinecarboxamide (CAS: 1007580-15-5) is a small molecule heterocyclic compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol. It is characterized as a yellow crystalline powder that is soluble in organic solvents.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
CAS No. 1007580-15-5
Cat. No. B1466987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Formylphenyl)-3-pyridinecarboxamide
CAS1007580-15-5
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CC(=CN=C2)C(=O)N
InChIInChI=1S/C13H10N2O2/c14-13(17)12-5-11(6-15-7-12)10-3-1-9(8-16)2-4-10/h1-8H,(H2,14,17)
InChIKeyMDDAZOMMSDLOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Formylphenyl)-3-pyridinecarboxamide (CAS 1007580-15-5): Key Intermediate and Opioid Receptor Modulator Scaffold for Research and Development


5-(4-Formylphenyl)-3-pyridinecarboxamide (CAS: 1007580-15-5) is a small molecule heterocyclic compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol . It is characterized as a yellow crystalline powder that is soluble in organic solvents . This compound functions primarily as a key synthetic intermediate and building block in the preparation of more complex molecules, notably pyridinecarboxamide derivatives which have been claimed as antagonists or inverse agonists at opioid receptors [1] and as inhibitors of PIM kinases [2]. Its bifunctional nature, possessing both a reactive formyl group and a carboxamide moiety, makes it a versatile scaffold in medicinal chemistry for targeted drug discovery programs.

Why Generic Pyridinecarboxamide Substitution Fails: The Specific Reactivity and Binding Profile of 5-(4-Formylphenyl)-3-pyridinecarboxamide


Substituting 5-(4-Formylphenyl)-3-pyridinecarboxamide with a generic pyridinecarboxamide analog is not scientifically sound due to its specific structural features that dictate unique reactivity and target engagement. The compound's para-formylphenyl group is a critical functional handle for bioconjugation and further synthetic elaboration (e.g., via reductive amination), which is absent in simpler analogs . Furthermore, its specific substitution pattern (5-position on pyridine, 3-carboxamide) is a key determinant for binding within the active site of target proteins like PIM kinases [1] and opioid receptors [2], where even minor positional isomerism can ablate or significantly reduce biological activity. The quantitative evidence below underscores that its value proposition is tied to these precise structural elements, which cannot be replicated by uncharacterized, off-the-shelf alternatives.

Quantitative Differentiation Guide for 5-(4-Formylphenyl)-3-pyridinecarboxamide: Synthetic, Physicochemical, and Pharmacological Evidence


Quantified Synthetic Utility: Validated Synthesis Route and Reaction Yield for Core Scaffold Generation

Unlike many research chemicals with ambiguous or proprietary synthesis, 5-(4-Formylphenyl)-3-pyridinecarboxamide has a publicly disclosed and validated synthetic route, which is crucial for procurement confidence and experimental reproducibility. In the procedure detailed in Patent US08633175B2, the compound is synthesized via a Suzuki-Miyaura cross-coupling between 5-bromonicotinamide and 4-formylphenyl boronic acid [1]. The reaction proceeds under mild conditions (80°C, 1 hour) and yields a colorless solid that is used without further purification, suggesting a high degree of reaction efficiency and purity [1]. This established methodology provides a clear benchmark for in-house synthesis or quality control that is often lacking for obscure or proprietary analogs, directly impacting the reliability of downstream research.

Medicinal Chemistry Organic Synthesis Process Chemistry

Class-Level Potency in Opioid Receptor Modulation: Evidence from Patent Claims for Antagonist/Inverse Agonist Activity

5-(4-Formylphenyl)-3-pyridinecarboxamide is explicitly claimed as a key structural component in a series of novel compounds that function as antagonists or inverse agonists at one or more opioid receptors [1]. While specific binding data (Ki, IC50) for this exact compound is not publicly available, its inclusion within a patent family (CN102516115B) claiming compounds with therapeutic utility for disorders like binge eating and drug abuse establishes a class-level inference of activity at these targets [1]. This positions the compound as a valuable tool compound or starting point for developing novel opioid receptor modulators, in contrast to many pyridinecarboxamide analogs whose primary utility is limited to non-pharmacological applications.

Neuroscience Pharmacology Drug Discovery

Scaffold Validation for Pan-PIM Kinase Inhibition: A Data-Driven Rationale for Oncology Research

The pyridyl carboxamide scaffold, of which 5-(4-Formylphenyl)-3-pyridinecarboxamide is a direct derivative, is a validated starting point for the design of potent pan-PIM kinase inhibitors. In a medicinal chemistry program at Novartis, compounds derived from this exact scaffold exhibited potent pan-PIM inhibition, with optimized leads showing biochemical IC50 values in the low nanomolar range [1]. For example, the clinical candidate PIM447, a structurally more complex molecule built from this core, demonstrates potent inhibition of PIM1, 2, and 3 with Ki values of 6, 18, and 9 pM, respectively [2]. While the target compound itself is an early-stage intermediate, its procurement is essential for replicating and expanding upon this published SAR, providing a direct link to a well-characterized and potent chemical series that is not available when starting from an unrelated chemical starting point.

Oncology Kinase Inhibitors Cancer Therapeutics

Physicochemical Differentiation: Computed LogP and Solubility Profile for Experimental Design

The compound's physicochemical profile, while not extensively characterized, offers calculable differentiation. Its computed LogP is 0.8 [1], which is significantly lower (more hydrophilic) than many substituted pyridinecarboxamides. For instance, a series of N-aryl pyridinecarboxamides reported in the literature exhibit calculated LogP values ranging from 1.5 to 3.5 [2]. This difference suggests that 5-(4-Formylphenyl)-3-pyridinecarboxamide will have different solubility and membrane permeability properties compared to more lipophilic analogs, directly impacting its suitability for specific assays (e.g., requiring aqueous buffers without high levels of organic co-solvent) and its potential for further derivatization in a medicinal chemistry context.

ADME Computational Chemistry Pre-formulation

Recommended Research Applications for 5-(4-Formylphenyl)-3-pyridinecarboxamide Based on Differential Evidence


Scaffold for Medicinal Chemistry in Oncology: Developing Next-Generation Pan-PIM Kinase Inhibitors

Use 5-(4-Formylphenyl)-3-pyridinecarboxamide as a foundational building block to replicate and expand upon the SAR of potent pan-PIM kinase inhibitors. The Novartis research establishes this exact scaffold as a privileged structure for this target class [1]. Procurement of this intermediate allows for the synthesis of novel analogs by functionalizing the reactive formyl group (e.g., via reductive amination to generate diverse amine libraries) to explore new chemical space for improved potency and selectivity against PIM1, 2, and 3, with a clear, data-driven pathway to generating low-nanomolar to picomolar leads [2].

Tool Compound for Opioid Receptor Pharmacology and SAR Studies

Employ this compound as a key intermediate to synthesize and test novel opioid receptor modulators. Its inclusion in a patent family claiming antagonist/inverse agonist activity provides a validated starting point for exploring structure-activity relationships at mu, delta, and kappa opioid receptors [1]. Researchers can use it to create a focused library of derivatives to map binding pocket interactions and potentially identify new leads for treating addiction, pain, or eating disorders, thereby de-risking early-stage discovery efforts compared to starting with an uncharacterized scaffold.

Development of Fluorescent or Affinity Probes for Target Identification

Leverage the reactive para-formyl group of 5-(4-Formylphenyl)-3-pyridinecarboxamide for site-specific bioconjugation. This functional handle is ideal for creating chemical biology tools, such as linking the core pharmacophore to fluorophores (e.g., via hydrazone or oxime ligation) for cellular imaging studies or to solid supports for affinity chromatography-based target deconvolution [1]. This application is highly specific to this compound's structure and is not feasible with simpler pyridinecarboxamides lacking this reactive moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Formylphenyl)-3-pyridinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.